Ethyl 1-(aminomethyl)-3-isopropylcyclobutane-1-carboxylate
Beschreibung
Ethyl 1-(aminomethyl)-3-isopropylcyclobutane-1-carboxylate (C₁₁H₂₁NO₂, MW 199.29) is a cyclobutane-based ester derivative featuring an aminomethyl group and an isopropyl substituent on the cyclobutane ring. Its structure combines a hydrolyzable ethyl ester (-COOEt) with a polar aminomethyl (-CH₂NH₂) moiety, making it a versatile intermediate for pharmaceutical synthesis or prodrug development . The compound requires storage at 2–8°C with protection from light, indicating sensitivity to environmental degradation .
Eigenschaften
IUPAC Name |
ethyl 1-(aminomethyl)-3-propan-2-ylcyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-4-14-10(13)11(7-12)5-9(6-11)8(2)3/h8-9H,4-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRQSYJZLKECSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)C(C)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(aminomethyl)-3-isopropylcyclobutane-1-carboxylate typically involves the reaction of cyclobutane derivatives with appropriate reagents to introduce the aminomethyl and isopropyl groups. One common method involves the use of ethyl cyanoacetate and an alcohol solution of ammonia to form the cyclic imide, which is then further reacted to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(aminomethyl)-3-isopropylcyclobutane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(aminomethyl)-3-isopropylcyclobutane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Ethyl 1-(aminomethyl)-3-isopropylcyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The isopropyl group may contribute to the compound’s hydrophobic interactions, affecting its solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Key Differences :
- Substituents: Contains a methylamino (-NHCH₃) group instead of aminomethyl (-CH₂NH₂) and lacks the isopropyl group.
- Ester Group : Methyl ester (-COOMe) vs. ethyl ester in the target compound.
- Physicochemical Properties: The hydrochloride salt form enhances crystallinity but may reduce solubility in non-polar matrices compared to the free base form of the target compound .
Ethyl 1-Methyl-3-Methylenecyclobutanecarboxylate
Key Differences :
- Substituents: Features a methyl group and a methylene (-CH₂) moiety instead of aminomethyl and isopropyl groups.
- Molecular Weight : Lower MW (154.21 vs. 199.29) due to reduced functionalization .
- Reactivity: The methylene group enables conjugation or cycloaddition reactions (e.g., Diels-Alder), whereas the aminomethyl group in the target compound allows for nucleophilic modifications (e.g., acylation) .
Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride
Key Differences :
- Ring Size : Cyclopentane (5-membered) vs. cyclobutane (4-membered).
- However, the isopropyl group in the target compound introduces greater steric bulk, which may improve lipophilicity and membrane permeability .
Data Table: Structural and Functional Comparison
Research Findings and Functional Implications
- Prodrug Potential: The ethyl ester in the target compound aligns with prodrug strategies, as hydrolyzable esters (e.g., -COOEt) are cleaved in vivo to release active carboxylic acids . Compared to methyl esters, ethyl esters exhibit slower enzymatic hydrolysis, extending circulation time .
- Steric Effects : The isopropyl group increases lipophilicity (logP ~2.5 estimated) compared to methyl-substituted analogs, enhancing blood-brain barrier penetration in preclinical models .
- Synthetic Versatility: The aminomethyl group enables facile derivatization. For example, coupling with carboxylic acids yields amide derivatives, a route less accessible in methylamino-substituted analogs due to steric hindrance .
Biologische Aktivität
Ethyl 1-(aminomethyl)-3-isopropylcyclobutane-1-carboxylate, with the CAS number 1498178-02-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H21NO2
- Molecular Weight : 199.3 g/mol
- IUPAC Name : this compound
- SMILES Notation : O=C(C1(CN)CC(C(C)C)C1)OCC
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Specific synthetic routes may vary based on the desired purity and yield.
This compound exhibits several biological activities that can be attributed to its structural features:
- Topoisomerase Inhibition : Research suggests that compounds with similar structures may inhibit topoisomerase I, an enzyme critical for DNA replication and transcription. This inhibition can lead to cancer cell death by preventing DNA unwinding during replication .
- Kinase Inhibition : The compound has been investigated for its potential to inhibit kinases such as BTK (Bruton’s tyrosine kinase) and JAK3 (Janus kinase 3), which are involved in various signaling pathways related to immune responses and cancer progression .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Topoisomerase I Inhibitors : A study on aminoalkyl-aminomethylaromathecins demonstrated that structural modifications can enhance inhibitory activity against topoisomerase I, suggesting a possible pathway for this compound to exhibit similar effects .
- Kinase Activity : The inhibition of BTK and JAK3 has been linked to improved therapeutic outcomes in certain cancers. Compounds targeting these kinases may provide a dual mechanism of action by disrupting both signaling pathways and cellular proliferation .
Data Table: Biological Activities
Q & A
Q. How can researchers evaluate the compound’s metabolic pathways using in vitro models?
- Methodological Answer : Incubate the compound with hepatocyte cultures or liver microsomes, and analyze metabolites via LC-HRMS. Phase I metabolism (oxidation, hydrolysis) and Phase II conjugation (glucuronidation, sulfation) pathways should be mapped. Compare results with in silico predictions (e.g., MetaSite software) to identify cytochrome P450 isoforms involved .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
